Propyl (S)-4-chloro-3-hydroxybutanoate: A Comprehensive Technical Guide on Chemical Properties and Pharmaceutical Applications
Propyl (S)-4-chloro-3-hydroxybutanoate: A Comprehensive Technical Guide on Chemical Properties and Pharmaceutical Applications
Executive Summary
Propyl (S)-4-chloro-3-hydroxybutanoate (CAS: 86728-94-1) is a highly versatile, optically active aliphatic ester. In modern drug development, chiral synthons with precise stereochemistry are the backbone of active pharmaceutical ingredient (API) manufacturing. While its ethyl homologue is widely discussed in literature[1], the propyl ester offers distinct lipophilicity and steric bulk. These properties provide critical advantages in specific phase-transfer reactions, downstream crystallizations, and the synthesis of complex APIs, including statins (HMG-CoA reductase inhibitors) and nootropics like oxiracetam[2][3].
This whitepaper provides an in-depth analysis of the physicochemical properties, biocatalytic synthesis workflows, and downstream application protocols for Propyl (S)-4-chloro-3-hydroxybutanoate, grounded in field-proven methodologies.
Physicochemical & Structural Properties
The utility of Propyl (S)-4-chloro-3-hydroxybutanoate stems from its bifunctional nature—possessing both a reactive secondary hydroxyl group and a terminal alkyl chloride—anchored by a highly stable (S)-chiral center.
| Property | Value / Description |
| Chemical Name | Propyl (S)-4-chloro-3-hydroxybutanoate |
| CAS Number | 86728-94-1 |
| Molecular Formula | C₇H₁₃ClO₃ |
| Molecular Weight | 180.63 g/mol |
| Physical State | Colorless to pale yellow viscous liquid |
| Stereochemistry | (S)-configuration at the C3 position |
| Boiling Point | ~95–100 °C at 5 mm Hg (extrapolated from ethyl homologue)[1] |
| Solubility | Soluble in ethanol, ethyl acetate, and DMF; slightly soluble in water |
Biocatalytic Synthesis: Mechanism and Causality
To achieve the stringent enantiomeric excess (ee > 99.5%) required for API intermediates, biocatalytic asymmetric reduction is prioritized over traditional chemical reductions (e.g., NaBH₄)[4].
The Causality of Biocatalysis: Chemical reduction of propyl 4-chloroacetoacetate often yields racemic mixtures or requires expensive chiral transition-metal catalysts (like Ru-BINAP) that operate under high hydrogen pressure and leave toxic heavy metal residues. In contrast, biocatalysis using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) operates in mild, aqueous media[1]. The enzyme's chiral binding pocket ensures strict facial selectivity during hydride transfer, yielding >99.9% ee while eliminating metal toxicity risks—a critical regulatory requirement in drug development.
Protocol 1: Biocatalytic Asymmetric Reduction Workflow
This protocol utilizes a coupled enzyme system for self-validating cofactor recycling.
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Substrate Suspension: Suspend 1.0 M of propyl 4-chloroacetoacetate in a 100 mM phosphate buffer system adjusted to pH 6.5–7.0.
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Enzyme & Cofactor Addition: Introduce the engineered Ketoreductase (KRED) alongside a cofactor recycling system consisting of Glucose Dehydrogenase (GDH) and D-glucose.
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Causality: KRED requires NADPH to donate a hydride to the ketone. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, creating a closed-loop, self-sustaining catalytic cycle[1].
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Reaction Parameters: Maintain the bioreactor at 30 °C with vigorous stirring (500 rpm) for 24 hours. The biphasic nature of the ester in water requires high mass transfer rates. Maintain pH using 1 M NaOH via an autotitrator, as gluconic acid is produced as a byproduct.
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Isolation & Validation: Extract the aqueous mixture with three volumes of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
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Self-Validation: Analyze an aliquot via chiral Gas Chromatography (GC). The presence of a single peak corresponding to the (S)-enantiomer confirms successful stereocontrol.
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Biocatalytic asymmetric reduction workflow with closed-loop cofactor recycling.
Downstream Pharmaceutical Applications
Propyl (S)-4-chloro-3-hydroxybutanoate serves as a critical junction for two major pharmacological classes: Statins and Nootropics.
Pathway A: Statin Side-Chain Synthesis (Cyanidation)
The ester is a direct precursor for the chiral 3,5-dihydroxy acid side chain of statins (e.g., atorvastatin, rosuvastatin). The foundational transformation is cyanidation to yield Propyl (R)-4-cyano-3-hydroxybutyrate[5][6].
Mechanistic Insight (The CIP Priority Flip): During cyanidation, the nucleophilic cyanide ion (CN⁻) displaces the chloride ion via an Sₙ2 mechanism. Because the reaction occurs at C4 (a primary carbon), the chiral center at C3 is physically untouched, meaning the absolute spatial configuration is retained. However, because the -CN group has a lower Cahn-Ingold-Prelog (CIP) priority than the -Cl group, the formal nomenclature flips from (S) to (R)[5][6].
Protocol 2: Cyanidation to Propyl (R)-4-cyano-3-hydroxybutyrate
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Solvent Preparation: Dissolve Propyl (S)-4-chloro-3-hydroxybutanoate in an aprotic polar solvent (e.g., Dimethylformamide, DMF) to solvate the nucleophile without hydrogen-bonding interference[6].
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Nucleophile Addition: Slowly add an aqueous solution of sodium cyanide (NaCN) dropwise.
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Causality: Dropwise addition controls the exothermic Sₙ2 substitution and prevents the thermal degradation of the ester linkage[5].
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Thermal Incubation: Stir the mixture at 40–70 °C for 2 to 5 hours until complete conversion is observed via Thin Layer Chromatography (TLC)[6].
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Quench and Extract: Quench the reaction with ice-cold water. Extract the product using a non-polar solvent (e.g., toluene). Wash the organic layer with brine to remove residual cyanide salts.
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Validation: Perform high-performance liquid chromatography (HPLC) to ensure the target (R)-cyano ester is isolated with >99% ee[5].
Pathway B: Synthesis of (S)-Oxiracetam
Propyl (S)-4-chloro-3-hydroxybutanoate is also utilized in the synthesis of oxiracetam, a prominent cognitive enhancer[2][3]. The terminal chloride undergoes amination or azidation (using NaN₃ followed by reduction) to yield a 4-amino-3-hydroxybutyrate derivative[7][8]. Subsequent reaction with glycinamide hydrochloride and intramolecular cyclization forms the characteristic 4-hydroxy-2-oxopyrrolidine ring of oxiracetam[2].
Downstream synthetic divergence for Statin APIs and Oxiracetam.
Analytical Validation & Quality Control
To ensure the trustworthiness of the intermediate before committing it to multi-step API synthesis, the enantiomeric purity must be rigorously validated.
Chiral Chromatography Logic: Enantiomers possess identical physical properties in achiral environments, making standard GC/HPLC ineffective. By utilizing a chiral stationary phase (e.g., cyclodextrin-based columns for GC or amylose/cellulose derivatives for HPLC), the stationary phase forms transient, diastereomeric complexes with the (R) and (S) isomers. Because these temporary complexes have different free energies of formation, they elute at different retention times, allowing for baseline resolution and precise quantification of the ee[4]. A validated batch must demonstrate an ee of ≥ 99.5% to prevent the amplification of chiral impurities in downstream API crystallization.
References
-
(S)-Propyl 4-chloro-3-hydroxybutanoate | ChemScene | Chemikart Chemikart.[Link]
- EP0573184A1 - t-Butyl (R)-(-)
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t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation (EP 0 573 184 B1) European Patent Office / Googleapis.[Link]
-
Isopropyl 4-amino-3-hydroxybutanoate - CAS号885032-37-1 Molaid.[Link]
-
Synthesis of oxiracetam PrepChem. [Link]
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ChemInform Abstract: Preparation of Ethyl (R)-3-Hydroxy-4-chlorobutyrate... ResearchGate.[Link]
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Oxiracetam | Manufacturers | Suppliers | India - Active Pharmaceutical Ingredient Manus Aktteva Biopharma.[Link]
-
Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate Patsnap.[Link]
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- 2. prepchem.com [prepchem.com]
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- 4. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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